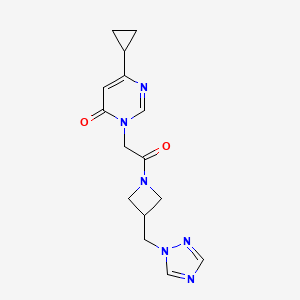
3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C15H18N6O2 and its molecular weight is 314.349. The purity is usually 95%.
BenchChem offers high-quality 3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)-2-oxoethyl)-6-cyclopropylpyrimidin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Treatment Research
A compound related to the specified chemical, AZD9833, has been identified as a potent selective estrogen receptor degrader and antagonist. This compound showed potential in treating ER+ breast cancer, demonstrating the ability to degrade ERα in MCF-7 and CAMA-1 cell lines. It also exhibited favorable properties for oral administration and potent in vivo activity in mouse xenograft models, leading to its progression into clinical trials (Scott et al., 2020).
Anti-Inflammatory and Antimicrobial Agents
Compounds with a similar structure have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities. For instance, a series of heterocyclic derivatives including 1,2,4-triazole-3(4H)-one showed significant anti-inflammatory activities and prostaglandin inhibition, comparable to celecoxib (Fahmy et al., 2012). Another study synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one, which displayed promising antibacterial activities against various bacterial strains (Chopde et al., 2012).
Antidepressant Activity
A study on Schiff’s bases and 2-azetidinones of isonocotinyl hydrazone showed potential antidepressant and nootropic activities. Compounds with 2,5-dimethoxy substitution on the aryl ring exhibited the highest antidepressant activity (Thomas et al., 2016).
GSK-3β Inhibition
Pyrimidin-4-one-1,2,3-triazole conjugates have been synthesized and evaluated as glycogen synthase kinase-3β inhibitors, showing promise for treating conditions such as diabetes, neurodegenerative diseases, and cancers. One such compound demonstrated potent inhibitory activity against GSK-3β and significant antidepressant activity (Khan et al., 2016).
Broad-Spectrum Antifungal Agent
In the synthesis of voriconazole, a broad-spectrum triazole antifungal agent, the compound was developed to treat fungal infections, with specific focus on its stereochemistry and synthesis routes (Butters et al., 2001).
Wirkmechanismus
Target of Action
Compounds containing a 1,2,4-triazole ring are known to interact with a variety of biological targets, including enzymes and receptors . The specific target would depend on the exact structure and functional groups of the compound.
Mode of Action
The interaction with the target usually involves the formation of non-covalent bonds (like hydrogen bonds, ionic bonds, and hydrophobic interactions) between the compound and specific amino acid residues in the target protein . This can lead to changes in the conformation or activity of the protein.
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is an enzyme involved in a metabolic pathway, the compound could inhibit or enhance the pathway, leading to changes in the levels of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its physicochemical properties, such as solubility, stability, and size. These properties can influence the bioavailability of the compound .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway affected. This could range from changes in cell signaling and gene expression to effects on cell growth and survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound .
Eigenschaften
IUPAC Name |
6-cyclopropyl-3-[2-oxo-2-[3-(1,2,4-triazol-1-ylmethyl)azetidin-1-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c22-14-3-13(12-1-2-12)17-10-20(14)7-15(23)19-4-11(5-19)6-21-9-16-8-18-21/h3,8-12H,1-2,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCZBSXGZEIWMNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CC(=O)N3CC(C3)CN4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2E)-2-cyano-3-[(1-methyl-1H-pyrazol-5-yl)amino]prop-2-enoate](/img/structure/B2561217.png)
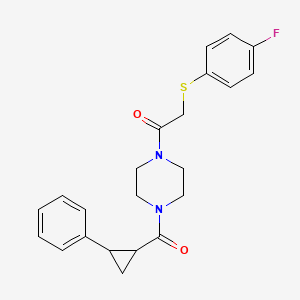
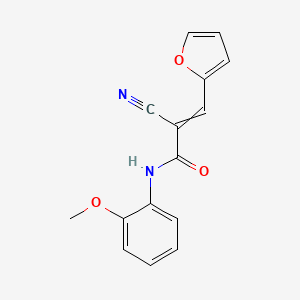
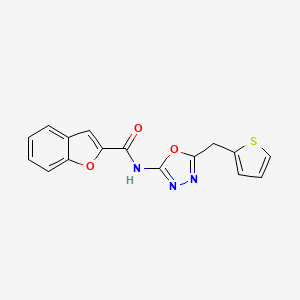

![6-[4-(1,3-Benzoxazol-2-yl)piperazin-1-yl]-5-chloropyridine-3-carbonitrile](/img/structure/B2561227.png)
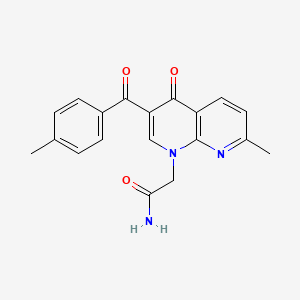
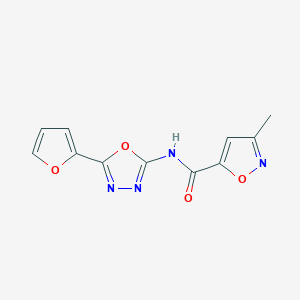
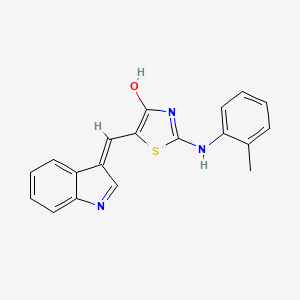
![5,7-Dimethylimidazo[1,2-a]pyridine](/img/structure/B2561233.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-({1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2561235.png)
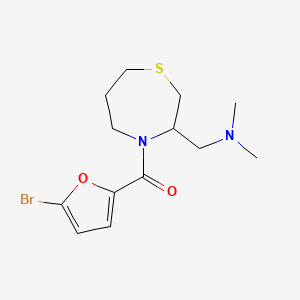
![Ethyl 4-({[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B2561238.png)